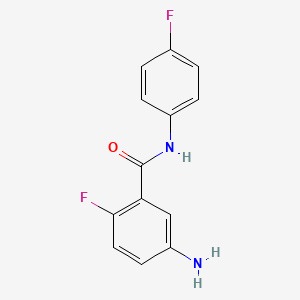

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H10F2N2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a benzamide core, making it a unique and valuable molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-fluorobenzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Based on the search results, there is no direct information available regarding the applications of the specific compound "5-amino-2-fluoro-N-(4-fluorophenyl)benzamide." However, the search results do provide information on related compounds and their applications, which may offer some insight.

N-(5-Amino-2-fluorophenyl)benzamide, a related compound (CID 11148928), is listed in PubChem .

A study discusses the synthesis and biological studies of N-phenylbenzamide derivatives, noting their potential as antiprotozoal agents . One derivative, compound 1a , showed promise in treating African trypanosomiasis in mice by disrupting kinetoplast DNA (kDNA) . These compounds could potentially be developed against kinetoplastid parasites and parasites with AT-rich nuclear DNA .

Other research includes:

- Methods for synthesizing 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, an intermediate used in pharmaceutical synthesis .

- Studies on various benzamide derivatives and their synthesis .

- The use of chemical exchange saturation transfer (CEST) MRI to image lactate in cancer and metabolic disorders .

- Latest advances in antibacterial polymeric systems, including responsive antibacterial activity, anti-biofilm formation, and antibacterial polymeric films .

Mecanismo De Acción

The mechanism of action of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct properties and applications.

2-fluoro-N-(4-fluorophenyl)benzamide: Another related compound with a similar structure but lacking the amino group, resulting in different reactivity and uses.

Uniqueness

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is unique due to the presence of both fluorine atoms and an amino group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzamide derivatives.

Actividad Biológica

5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biopesticide. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an amine group, a benzamide structure, and fluorine substitutions that enhance its biological activity.

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, fluorinated benzamides have been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression related to cancer cell proliferation. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant HDAC3 inhibition with an IC50 of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | Target | IC50 (μM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| FNA | HDAC3 | 0.095 | 48.89 |

| SAHA | HDAC1/2/3 | 17.25 | 48.13 |

The mechanism of action involves promoting apoptosis and causing G2/M phase arrest in the cell cycle, indicating its potential effectiveness in cancer treatment .

2. Biopesticidal Properties

This compound has also been investigated for its pesticidal properties. The compound's structural characteristics suggest it may serve as a biopesticide by interfering with pest physiology at the molecular level. The incorporation of fluorine atoms is known to enhance the bioactivity of agrochemicals, making this compound a candidate for further research in agricultural applications .

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models

In a xenograft model study involving human cancer cells, the application of FNA resulted in significant tumor growth inhibition compared to control groups. This study underscores the potential of fluorinated benzamides in developing targeted cancer therapies .

Case Study 2: Pesticidal Applications

Research into the pesticidal efficacy of various fluorinated compounds has shown that they can effectively control pest populations while minimizing environmental impact. The specific mechanisms through which this compound operates remain to be elucidated but may involve disruption of metabolic pathways critical to pest survival .

Propiedades

Fórmula molecular |

C13H10F2N2O |

|---|---|

Peso molecular |

248.23 g/mol |

Nombre IUPAC |

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,16H2,(H,17,18) |

Clave InChI |

FEWFPKUFAWBVJU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.